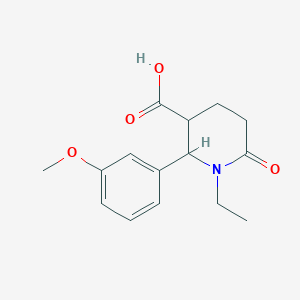
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: Piperidine derivative
Reagents: Ethyl bromide, potassium carbonate
Reaction: Alkylation of the piperidine derivative with ethyl bromide in the presence of potassium carbonate under reflux conditions.
Oxidation to Carboxylic Acid:
Starting Material: Ethyl-substituted piperidine
Reagents: Potassium permanganate, water
Conditions: Room temperature
Reaction: Oxidation of the ethyl-substituted piperidine with potassium permanganate in water to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl and methoxyphenyl groups. The carboxylic acid group is usually introduced through oxidation reactions.
-
Formation of the Piperidine Ring:
Starting Material: 3-Methoxybenzaldehyde
Reagents: Ammonium acetate, acetic acid
Conditions: Reflux
Reaction: The condensation of 3-methoxybenzaldehyde with ammonium acetate in acetic acid under reflux conditions forms the piperidine ring.
化学反应分析
Types of Reactions: 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, room temperature to reflux
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Organic solvents, low to moderate temperatures
Products: Reduced derivatives, such as alcohols or amines.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Organic solvents, room temperature to reflux
Products: Substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated piperidine derivatives.
科学研究应用
1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has several applications in scientific research:
-
Medicinal Chemistry:
Drug Development: Used as a scaffold for designing new pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Biological Studies: Investigated for its potential effects on various biological targets, including enzymes and receptors.
-
Organic Synthesis:
Building Block: Serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used in catalytic reactions to facilitate the formation of specific chemical bonds.
-
Material Science:
Polymer Synthesis: Utilized in the preparation of polymers with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
- 1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- 1-Ethyl-2-(3-methoxyphenyl)-5-oxopiperidine-3-carboxylic acid
- 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-4-carboxylic acid
Comparison: 1-Ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for specific applications.
属性
IUPAC Name |
1-ethyl-2-(3-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)8-7-12(15(18)19)14(16)10-5-4-6-11(9-10)20-2/h4-6,9,12,14H,3,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKVBZBVUJZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2942014.png)
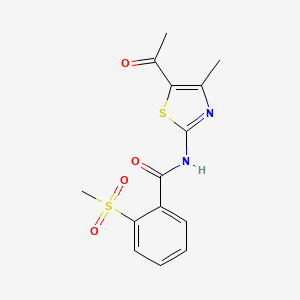
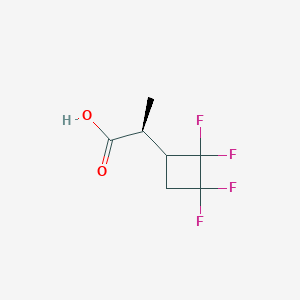
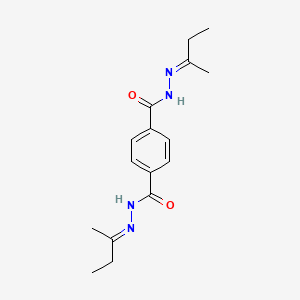
![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)
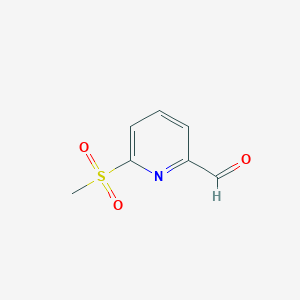
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)
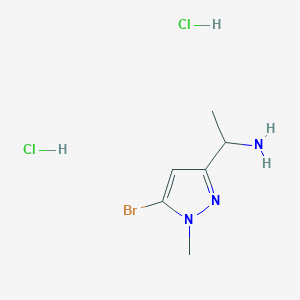

![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)
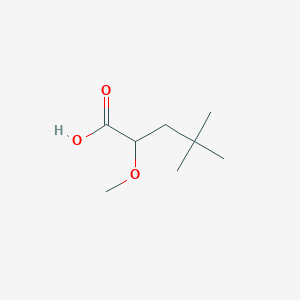
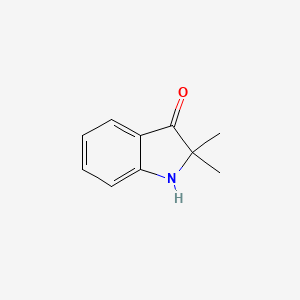
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)
